L-2-Aminobutanol-d5

Descripción general

Descripción

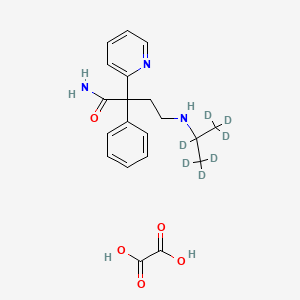

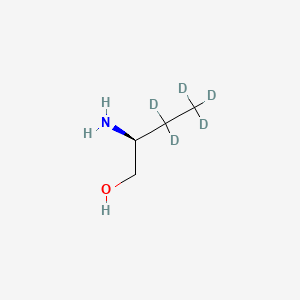

Molecular Structure Analysis

The molecular structure of L-2-Aminobutanol-d5 consists of four carbon atoms, eleven hydrogen atoms, and one nitrogen atom . The compound has a defined atom stereocenter count of 1 . The exact structure can be represented by the isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C@@HN .Physical and Chemical Properties Analysis

This compound has a molecular weight of 94.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 94.115447704 g/mol . The topological polar surface area is 46.2 Ų .Aplicaciones Científicas De Investigación

NMDA Receptor and Learning

L-2-Aminobutanol analogs, specifically D-2-amino-5-phosphonopentanoate (D-AP5), have been studied for their effects on spatial learning and long-term potentiation (LTP) in the hippocampus, a region critical for memory formation. D-AP5, a potent NMDA receptor antagonist, was found to impair spatial learning in rats in a dose-dependent manner. This impairment was correlated with its ability to block hippocampal LTP, suggesting a crucial role of NMDA receptor activation in certain types of learning processes (Davis, Butcher, & Morris, 1992).

Optical Isomer Analysis

Research on the optical isomers of compounds related to L-2-Aminobutanol, such as ethambutol (myambutol) and 2-amino-1-butanol, has been performed using gas-liquid chromatography. This analytical technique was used to estimate the optical purity of these compounds, which is crucial for understanding their biochemical properties and potential therapeutic applications (Kim, Youm, Park, & Paik, 1981).

Fluorescence Probes and Amino Acid Detection

Cu(2+)-modulated silver nanoclusters were explored as an on-off-on fluorescence probe for the selective detection of L-histidine, showcasing the potential of L-2-Aminobutanol derivatives in developing sensitive and selective probes for amino acid detection. This approach highlights the use of L-2-Aminobutanol derivatives in designing fluorescence probes for biochemical applications, including the selective sensing of biomolecules (Zheng, Yao, Zhu, & Shi, 2015).

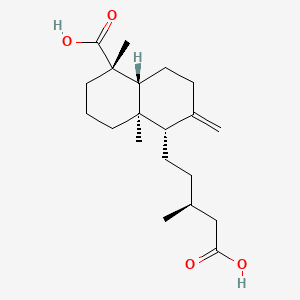

Synthesis of Ethambutol

The synthesis of ethambutol, an antituberculosis agent, from L-2-Aminobutanol derivatives illustrates the compound's role as a key intermediate in pharmaceutical manufacturing. This process involves the resolution of (R,S)-2-Aminobutanol with L-(+)-tartaric acid, leading to the production of optically pure forms of the compound, which are essential for the synthesis of ethambutol (Xi-long, 2004).

Mecanismo De Acción

Propiedades

IUPAC Name |

(2S)-2-amino-3,3,4,4,4-pentadeuteriobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBPETKZIGVZRE-JWUQSEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

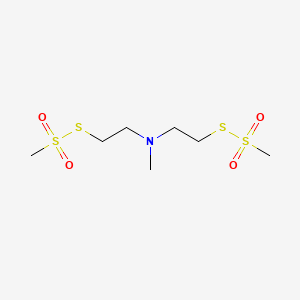

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)

![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)